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Compound of Interest

Compound Name:
2-Bromo-3,4-difluoro-1-

nitrobenzene

Cat. No.: B1268381 Get Quote

CAS Number: 877161-74-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-3,4-difluoro-1-nitrobenzene,

a key chemical intermediate in the synthesis of complex organic molecules. This compound is

of particular interest to researchers and professionals in the pharmaceutical and agrochemical

industries due to its versatile reactivity, which allows for the strategic introduction of fluorine and

other functional groups into molecular scaffolds.

Physicochemical Properties
2-Bromo-3,4-difluoro-1-nitrobenzene is a pale yellow solid at room temperature. Its key

physical and chemical properties are summarized in the table below, providing essential data

for reaction planning and safety assessments.
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Property Value Reference

CAS Number 877161-74-5 [1]

Molecular Formula C₆H₂BrF₂NO₂ [2]

Molecular Weight 249.99 g/mol [2]

Appearance Pale yellow solid [2]

Melting Point 66-70 °C [2]

Density 1.869 g/cm³ [2]

Purity ≥ 98% [2]

Solubility
Insoluble in water, soluble in

organic solvents
[2]

Synthesis and Experimental Protocols
The synthesis of substituted bromodifluoronitrobenzenes typically involves the nitration of a

corresponding bromodifluorobenzene precursor. While a specific protocol for the 2-bromo-3,4-

difluoro isomer is not readily available in public literature, the following detailed methodology for

the synthesis of the closely related isomer, 2,4-Difluoro-3-bromo-1-nitrobenzene, illustrates the

general and widely applicable synthetic principles.

Representative Synthesis: Nitration of 1,3-difluoro-2-
bromobenzene
This protocol details the electrophilic nitration of a bromodifluorobenzene ring using a mixture

of nitric acid and sulfuric acid.

Experimental Protocol:

Reaction Setup: In a reaction vessel equipped with a stirrer, a solution of 1,3-difluoro-2-

bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is prepared and

stirred vigorously at ambient temperature.
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Nitration: Concentrated nitric acid (70%, 8 ml) is added dropwise to the solution. The rate of

addition is carefully controlled to ensure the internal temperature of the reaction mixture does

not exceed 55°C.

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an

additional 15 minutes.

Quenching: The reaction mixture is then carefully poured onto 300 ml of ice.

Extraction: The resulting aqueous mixture is extracted three times with methylene chloride.

Washing: The combined organic layers are washed three times with a saturated sodium

bicarbonate solution to neutralize any remaining acid.

Drying and Concentration: The organic layer is dried over magnesium sulfate, filtered, and

the solvent is removed in vacuo to yield a yellow solid.

Purification: The crude product is recrystallized from isopropyl ether to afford the pure

product as a white solid (Yield: 97%).

Chemical Reactivity and Applications in Drug
Discovery
2-Bromo-3,4-difluoro-1-nitrobenzene is a valuable building block in medicinal chemistry,

primarily due to the strategic placement of its functional groups. The presence of two electron-

withdrawing fluorine atoms and, most importantly, a strong electron-withdrawing nitro group,

activates the aromatic ring for Nucleophilic Aromatic Substitution (SₙAr) reactions.

In this context, the bromine atom serves as an excellent leaving group, readily displaced by a

variety of nucleophiles. This reactivity is a cornerstone for constructing complex molecular

architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Furthermore, the nitro group can be readily reduced to an aniline, providing a versatile

functional handle for a wide range of subsequent chemical transformations, including amide

bond formation, sulfonylation, and the construction of heterocyclic ring systems commonly

found in active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms is a well-
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established strategy in drug design to enhance metabolic stability, binding affinity, and

bioavailability.

Synthetic Utility Workflow
The following diagram illustrates a typical experimental workflow demonstrating the utility of 2-
Bromo-3,4-difluoro-1-nitrobenzene as a precursor for generating substituted anilines, which

are key intermediates in the synthesis of many pharmaceutical compounds, including kinase

inhibitors.

Starting Material

Step 1: Nucleophilic Aromatic Substitution

Step 2: Nitro Group Reduction

Further Synthesis

2-Bromo-3,4-difluoro-1-nitrobenzene
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Synthetic utility of 2-Bromo-3,4-difluoro-1-nitrobenzene.

Logical Relationships in Synthetic Design
The chemical logic for utilizing 2-Bromo-3,4-difluoro-1-nitrobenzene in synthetic campaigns

is based on a sequence of predictable and high-yielding transformations. The electron-deficient

nature of the aromatic ring dictates the initial site of nucleophilic attack, while the subsequent

reduction of the nitro group opens up a different set of chemical possibilities. This logical

progression is crucial for the efficient construction of target molecules.

Aromatic Ring
Activated by -NO₂

Bromine as a
Good Leaving Group Facilitates SₙAr Reaction Introduction of

Nucleophilic Moieties
Access to Privileged

Scaffolds for APIs
Nitro Group as a
Masked Amine Reduction to Aniline Further Derivatization

(Amidation, etc.)

Click to download full resolution via product page

Logical flow for synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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